molecular formula C10H16O2 B091916 3-Butoxycyclohex-2-en-1-one CAS No. 16493-04-2

3-Butoxycyclohex-2-en-1-one

Cat. No. B091916
CAS RN: 16493-04-2
M. Wt: 168.23 g/mol
InChI Key: HQFGJBVERCJECK-UHFFFAOYSA-N
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Description

3-Butoxycyclohex-2-en-1-one is a chemical compound that is a derivative of cyclohexenone with a butoxy group attached. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-Butoxycyclohex-2-en-1-one involves several key reactions. For instance, the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals has been shown to yield corresponding 3-alkoxy-6-(1-hydroxy-2-alkenyl(or aryl)-2-cyclohexen-1-ones with high yields . Additionally, the synthesis of optically active derivatives from readily available precursors through key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion has been reported . These methods demonstrate the versatility of cyclohexenone derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of related cyclohexenone derivatives has been explored through various spectroscopic methods. For example, the X-ray structure of a binuclear species derived from a cyclohexenone compound revealed the arrangement of the ligands and provided insights into the electronic model of the molecule . Understanding the molecular structure is crucial for predicting reactivity and designing further chemical transformations.

Chemical Reactions Analysis

Cyclohexenone derivatives undergo a variety of chemical reactions. Photocycloaddition reactions have been used to create diacylcyclobutene derivatives and benzopyranones from 2-acylcyclohex-2-enones . Additionally, reactions with organocyanocuprates have been employed to achieve highly stereoselective outcomes . Asymmetric [4+2] cycloadditions with 1,3-dienes derived from cyclohexenone have also been utilized to increase asymmetric complexity . These reactions highlight the reactivity of cyclohexenone derivatives and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. For instance, the regioselectivity and stereoselectivity of ring-opening reactions of sterically crowded oxiranes have been studied, revealing the influence of solvent polarity and the nature of the substituents . The synthesis and structural analysis of tricyclic compounds also contribute to the understanding of the steric effects on chemical reactivity . Photocycloaddition reactions have been shown to be influenced by the redox potentials of the reactants, affecting the yield and type of products formed . These studies provide valuable information on the behavior of cyclohexenone derivatives under different reaction conditions.

Scientific Research Applications

Subheading

Applications in Synthetic Chemistry and Material Science3-Butoxycyclohex-2-en-1-one and related cyclohex-2-enones are critical components in photocycloaddition reactions, often used in synthetic chemistry for constructing complex molecular structures. For instance, Cyclohex-2-enones undergo photocycloaddition with tetramethoxyethylene, leading to the formation of 1-oxa-spiro[3.5]non-5-enes, showcasing their utility in creating intricate molecular architectures (Cruciani, Rathjen, & Margaretha, 1990). Similarly, studies have highlighted their use in the synthesis of optically active derivatives, serving as versatile building blocks in organic synthesis and highlighting their significance in creating complex, chiral molecular structures (Hareau et al., 1999).

Mechanistic Insights in Chemical Reactions

Subheading

Understanding Reaction MechanismsThese compounds are also instrumental in providing insights into the mechanisms of chemical reactions. Research has delved into the mechanism of epoxidation of cyclohexenone, revealing nuanced details about the nucleophilic addition as the rate-limiting step and providing a deeper understanding of the stereochemistry involved in these epoxidations (Christian et al., 2007). Such studies are pivotal for the advancement of organic chemistry, offering clarity on reaction pathways and stereochemical outcomes.

Future Directions

While specific future directions for 3-Butoxycyclohex-2-en-1-one are not mentioned in the search results, the field of synthetic chemistry continues to evolve, with ongoing research into new synthetic methods, the development of new materials, and the establishment of structure-function relationships .

properties

IUPAC Name

3-butoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGJBVERCJECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167823
Record name 3-Butoxycyclohex-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxycyclohex-2-en-1-one

CAS RN

16493-04-2
Record name 3-Butoxy-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16493-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butoxycyclohex-2-en-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butoxycyclohex-2-en-1-one
Source EPA DSSTox
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Record name 3-butoxycyclohex-2-en-1-one
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